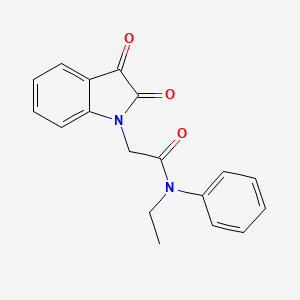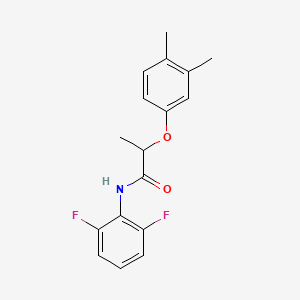![molecular formula C21H14BrNO3 B4628305 4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)
4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex oxazol-5(4H)-ones involves versatile templates and strategies to introduce various substituents into the oxazole ring. One such method is the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing various 2-phenyl-4,5-functionalized oxazoles, highlighting the compound's potential as a precursor for generating a wide range of substituted oxazoles (Misra & Ila, 2010).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for determining the precise geometry and conformation of complex molecules. Studies like the one on 5-Methyl-2-phenyl-4-[(2-p-bromophenylamino)-furylmethylene]-3(2H)-one reveal detailed insights into the crystal structure and molecular geometry, providing a foundation for understanding the compound's reactivity and interactions (Zhang et al., 2008).
Chemical Reactions and Properties
The compound's chemical reactivity is explored through its interactions with various nucleophiles, revealing a range of possible chemical transformations. Studies demonstrate the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions, highlighting the compound's versatility in forming diverse chemical structures (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and for its application in material science. The crystal structure analysis provides insights into the molecular arrangement and stability, which are critical for the design of new materials and compounds (Fun et al., 2009).
Chemical Properties Analysis
Investigating the compound's chemical properties involves studying its reactivity with different chemical reagents, stability under various conditions, and its potential to undergo specific chemical transformations. The synthesis and reactions of related compounds provide valuable insights into the chemical behavior and potential applications of these oxazole derivatives (Sancak et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Antifungal Evaluation : Novel triazolylmercaptoacetylthiosemicarbazides and triazolylmercaptomethyl-1,3,4-thiadiazoles, synthesized through reactions involving components with structural similarities to the specified compound, demonstrated antifungal activities against several fungi strains. These compounds were synthesized via nucleophilic addition and cyclodehydration processes, showcasing the versatility of related structures in medicinal chemistry research (Terzioğlu Klip et al., 2010).
Template for Synthesis of Functionalized Oxazoles : The use of bis(methylthio)methylene phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles through nucleophilic ring-opening followed by cyclization highlights the potential of such compounds in creating diverse and functionally rich oxazoles. This method demonstrates the compound's utility in organic synthesis, offering pathways to novel materials and pharmaceuticals (Misra & Ila, 2010).
Biological Applications and Properties
Antifungal Activity : Compounds structurally related to the specified molecule have shown promising in vitro antifungal activities. This suggests potential research applications in developing new antifungal agents, especially for strains resistant to existing treatments. The chemical structure of these compounds facilitates interactions with fungal cell components, leading to their inhibitory effects (Nalan Terzioğlu Klip et al., 2010).
Photophysical Properties : The study of chalcone analogs under varying pressure conditions reveals insights into molecular packing and photochemical properties. Such compounds, including those with furyl groups, show potential in photoreactive applications, suggesting that similar structures could be explored for their photochemical reactivity and applications in materials science (Bąkowicz et al., 2015).
Eigenschaften
IUPAC Name |
(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO3/c1-13-4-2-3-5-17(13)20-23-18(21(24)26-20)12-16-10-11-19(25-16)14-6-8-15(22)9-7-14/h2-12H,1H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSRNQCDWTZSPR-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)
![2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4628259.png)
![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628273.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4628281.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)


![3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)
![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)